5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone
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Overview
Description
5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone, also known as tangeritin, is a flavonoid compound that is found in citrus fruits. This compound has gained significant attention in scientific research due to its potential health benefits.
Scientific Research Applications
Compound Isolation and Identification
Isolation from Natural Sources : 5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone has been isolated from various natural sources such as Gutierrezia microcephala and Gymnosperma glutinosum, demonstrating the diverse occurrence of this compound in the plant kingdom (Fang et al., 1985), (Yu et al., 1988).
Structural Elucidation : The structure of this compound has been determined through various spectroscopic methods, highlighting the significance of these techniques in identifying complex natural products (Kishore et al., 2003).
Biological Activities
Inhibitory Activities : Studies have shown that this flavone and its derivatives exhibit inhibitory activities against various biological targets, such as tubulin polymerization (Lewin et al., 2010). This points towards potential therapeutic applications in diseases where tubulin dynamics play a crucial role.
Insect Growth Inhibition : Research has demonstrated the effectiveness of this compound in inhibiting insect growth, suggesting its potential use in pest control strategies (Calderón et al., 2001).
Chemical Synthesis and Modifications
Semisynthesis from Other Flavonoids : The semisynthesis of this compound from other flavonoids like hesperidin has been explored, indicating the possibility of creating derivatives with enhanced or modified biological activities (Lewin et al., 2010).
Structure-Activity Relationship (SAR) : The synthesis and study of various derivatives of this compound help in understanding the SAR, which is crucial for the development of more effective and specific therapeutic agents.
properties
CAS RN |
100363-94-8 |
---|---|
Molecular Formula |
C20H20O10 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O10/c1-25-10-6-8(9(21)7-11(10)26-2)16-19(28-4)14(23)12-13(22)18(27-3)15(24)20(29-5)17(12)30-16/h6-7,21-22,24H,1-5H3 |
InChI Key |
GABPPIKPVIRAPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
Other CAS RN |
100363-94-8 |
synonyms |
5,7,2'-TPMF 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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